molecular formula C14H21N3O2 B1331397 2,4-Di-morpholin-4-yl-phenylamine CAS No. 436088-92-5

2,4-Di-morpholin-4-yl-phenylamine

Cat. No.: B1331397
CAS No.: 436088-92-5
M. Wt: 263.34 g/mol
InChI Key: VEMKXLKXBFHADY-UHFFFAOYSA-N
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Description

2,4-Di-morpholin-4-yl-phenylamine is a chemical compound with the molecular formula C₁₄H₂₁N₃O₂ and a molecular weight of 263.34 g/mol . It is a useful biochemical, particularly in the field of proteomics research . The compound is characterized by the presence of two morpholine rings attached to a phenylamine core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-morpholin-4-yl-phenylamine typically involves the reaction of 2,4-dichloroaniline with morpholine under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by morpholine groups. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which primarily affects the phenylamine core.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the morpholine rings.

    Reduction: Reduced forms of the phenylamine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Di-morpholin-4-yl-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Di-morpholin-4-yl-phenylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The morpholine rings play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. This binding can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

    2,4-Dimorpholinoaniline: Similar structure but with different substituents on the phenyl ring.

    2,4-Diethylamino-phenylamine: Contains ethylamino groups instead of morpholine rings.

    2,4-Dimethoxy-phenylamine: Features methoxy groups in place of morpholine rings.

Uniqueness: 2,4-Di-morpholin-4-yl-phenylamine is unique due to the presence of two morpholine rings, which impart distinct chemical and biological properties. These rings enhance the compound’s ability to interact with proteins and enzymes, making it particularly valuable in proteomics research and potential therapeutic applications.

Properties

IUPAC Name

2,4-dimorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-13-2-1-12(16-3-7-18-8-4-16)11-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMKXLKXBFHADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355305
Record name 2,4-Di-morpholin-4-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-92-5
Record name 2,4-Di-4-morpholinylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Di-morpholin-4-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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